![molecular formula C9H11BO4 B11902772 [4-(Propanoyloxy)phenyl]boronic acid CAS No. 352535-90-1](/img/structure/B11902772.png)
[4-(Propanoyloxy)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Propionyloxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a propionyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(propionyloxy)phenyl)boronic acid typically involves the esterification of 4-hydroxyphenylboronic acid with propionic anhydride or propionyl chloride. The reaction is generally carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for (4-(propionyloxy)phenyl)boronic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using industrial-grade solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions: (4-(Propionyloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols or quinones under specific conditions.
Esterification and Hydrolysis: The propionyloxy group can undergo esterification with alcohols or hydrolysis to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Esterification: Propionyl chloride or propionic anhydride, bases like pyridine.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols or quinones.
Esterification and Hydrolysis: Carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
(4-(Propionyloxy)phenyl)boronic acid has diverse applications in scientific research:
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and sensors.
Wirkmechanismus
The mechanism of action of (4-(propionyloxy)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid moiety interacts with the active site of enzymes, leading to inhibition of their activity . The compound’s reactivity with diols also makes it useful in sensing applications, where it can bind to specific biomolecules.
Vergleich Mit ähnlichen Verbindungen
4-Formylphenylboronic Acid: Used in similar applications but features a formyl group instead of a propionyloxy group.
4-Phenoxyphenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling reactions.
4-Propylphenylboronic Acid: Similar structure but with a propyl group instead of a propionyloxy group.
Uniqueness: (4-(Propionyloxy)phenyl)boronic acid is unique due to its propionyloxy group, which imparts distinct reactivity and properties compared to other boronic acids. This makes it particularly useful in specific synthetic applications where the propionyloxy group can participate in further chemical transformations.
Eigenschaften
CAS-Nummer |
352535-90-1 |
|---|---|
Molekularformel |
C9H11BO4 |
Molekulargewicht |
193.99 g/mol |
IUPAC-Name |
(4-propanoyloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h3-6,12-13H,2H2,1H3 |
InChI-Schlüssel |
MOTUHOYUGXTMLX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)OC(=O)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


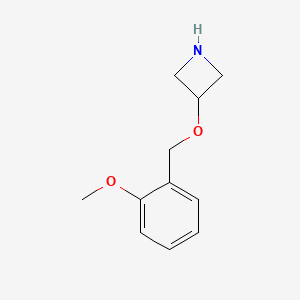
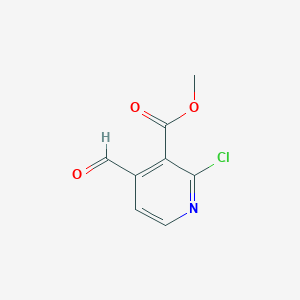
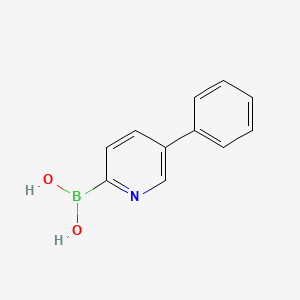
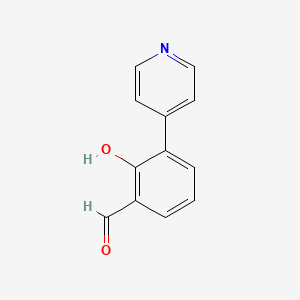
![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)

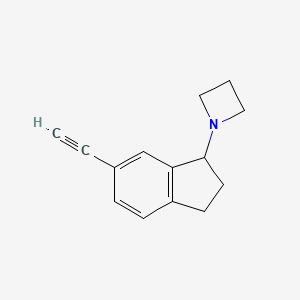
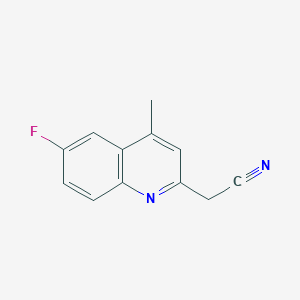
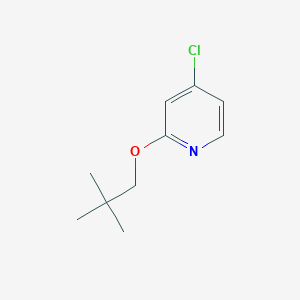
![3-Aminobenzo[d]isothiazole-4-carboxylic acid](/img/structure/B11902750.png)
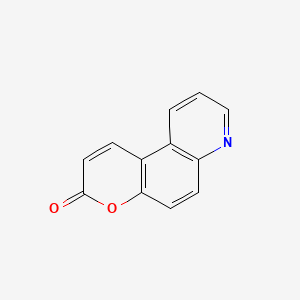
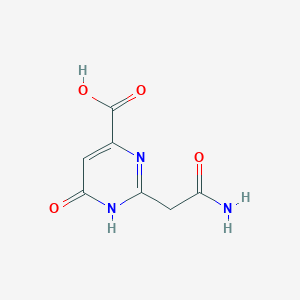
![6-Chloro-5-methylbenzo[d]isothiazol-3-amine](/img/structure/B11902766.png)
![3-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11902767.png)
